molecular formula C19H21Cl2NO4S B11510201 Ethyl 3-{[(2,4-dichloro-3-methylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

Ethyl 3-{[(2,4-dichloro-3-methylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

Cat. No.: B11510201
M. Wt: 430.3 g/mol
InChI Key: IPXPWJNHUDYXGN-UHFFFAOYSA-N
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Description

ETHYL 3-(2,4-DICHLORO-3-METHYLBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE: is a synthetic organic compound It is characterized by the presence of a sulfonamide group, two aromatic rings, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2,4-DICHLORO-3-METHYLBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE typically involves multiple steps:

  • Formation of the Sulfonamide Intermediate

      Starting Materials: 2,4-dichloro-3-methylbenzenesulfonyl chloride and 4-methylphenylamine.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

      Procedure: The sulfonyl chloride is added dropwise to a solution of the amine and base, resulting in the formation of the sulfonamide intermediate.

  • Esterification

      Starting Materials: The sulfonamide intermediate and ethyl 3-bromopropanoate.

      Reaction Conditions: The reaction is conducted in the presence of a base such as potassium carbonate in an organic solvent like acetone.

      Procedure: The ethyl 3-bromopropanoate is added to the solution of the sulfonamide intermediate and base, leading to the formation of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic rings.

    Reduction: Reduction of the sulfonamide group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

ETHYL 3-(2,4-DICHLORO-3-METHYLBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes.

    Materials Science: Use in the synthesis of novel polymers or materials with specific electronic or optical properties.

    Biological Studies: Investigation of its effects on various biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of ETHYL 3-(2,4-DICHLORO-3-METHYLBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The compound may also interact with cellular membranes or proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-(2,4-DICHLOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE
  • ETHYL 3-(2,4-DICHLORO-3-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANOATE

Uniqueness

ETHYL 3-(2,4-DICHLORO-3-METHYLBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE is unique due to the presence of both 2,4-dichloro-3-methylbenzenesulfonamide and 4-methylphenyl groups. This combination of functional groups and aromatic rings imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H21Cl2NO4S

Molecular Weight

430.3 g/mol

IUPAC Name

ethyl 3-[(2,4-dichloro-3-methylphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C19H21Cl2NO4S/c1-4-26-18(23)11-16(14-7-5-12(2)6-8-14)22-27(24,25)17-10-9-15(20)13(3)19(17)21/h5-10,16,22H,4,11H2,1-3H3

InChI Key

IPXPWJNHUDYXGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)C)Cl

Origin of Product

United States

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